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Compound of Interest

3-Phenoxythiophene-2-
Compound Name:
carbaldehyde

Cat. No.: B140713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-
Phenoxythiophene-2-carbaldehyde. Due to the limited availability of a complete, published
dataset for this specific molecule, this document also includes comparative data from closely
related thiophene derivatives to offer valuable insights for researchers.

Molecular Structure and Properties

3-Phenoxythiophene-2-carbaldehyde
e Molecular Formula: C11HsO2S[1]
e Molecular Weight: 204.25 g/mol

o General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-
position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

Spectroscopic Data

A comprehensive experimental dataset for 3-Phenoxythiophene-2-carbaldehyde is not
readily available in published literature. The following tables present expected ranges and
comparative data based on the analysis of similar compounds, such as thiophene-2-
carbaldehyde and its substituted derivatives.[2][3][4][5][6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 3-Phenoxythiophene-2-carbaldehyde

Chemical Shift (8)

Multiplicity Assignment Notes
Ppm
) Aldehyde proton (- Expected to be the

~9.8-10.0 Singlet ] ]

CHO) most downfield signal.

) The specific coupling
Aromatic protons
) ] patterns would

~7.0-7.8 Multiplet (Thiophene and

Phenyl rings)

depend on the exact

chemical environment.

Table 2: Predicted 3C NMR Spectral Data for 3-Phenoxythiophene-2-carbaldehyde

Chemical Shift (8) ppm

Assignment

Notes

~180 - 185

Carbonyl carbon (-CHO)

Characteristic downfield shift

for an aldehyde carbon.

~115 - 160

Aromatic carbons (Thiophene

and Phenyl rings)

A complex region with multiple

signals.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Phenoxythiophene-2-carbaldehyde

Wavenumber (cm—?) Vibration Functional Group
~3100 C-H Stretch Aromatic C-H
~2850, ~2750 C-H Stretch Aldehyde C-H
~1670 - 1700 C=0 Stretch Aldehyde C=0
~1580, ~1480 C=C Stretch Aromatic C=C
~1240 C-O Stretch Aryl Ether C-O

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b140713?utm_src=pdf-body
https://www.benchchem.com/product/b140713?utm_src=pdf-body
https://www.benchchem.com/product/b140713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The C=0 stretching frequency is a strong and characteristic band for the aldehyde group.

[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Phenoxythiophene-2-carbaldehyde

m/z Value Interpretation

~204 Molecular lon (M%)

Fragmentation pattern would involve loss of CO,
Other Fragments and cleavage of the phenoxy and thiophene

rings.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 3-
Phenoxythiophene-2-carbaldehyde are not available, the following are general
methodologies typically employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
o Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).

e Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the
'H and 13C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm)
relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr) or as a KBr pellet.
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e Procedure: The infrared spectrum is recorded, typically in the range of 4000-400 cm~1. The
positions of the absorption bands are reported in wavenumbers (cm™1).

Mass Spectrometry (MS):

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

« lonization Method: Electron lonization (EI) or Electrospray lonization (ESI).

e Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The
mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the
molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 3-Phenoxythiophene-2-carbaldehyde.
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A general workflow for the synthesis and spectroscopic characterization of an organic
compound.
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This guide serves as a foundational resource for researchers working with 3-
Phenoxythiophene-2-carbaldehyde. As more experimental data becomes publicly available,
this document will be updated to provide a more comprehensive spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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